molecular formula C18H24F4N2O2 B3027540 tert-Butyl 4-[3-fluoro-4-(trifluoromethyl)benzylamino]piperidine-1-carboxylate CAS No. 1322200-93-0

tert-Butyl 4-[3-fluoro-4-(trifluoromethyl)benzylamino]piperidine-1-carboxylate

Cat. No. B3027540
CAS RN: 1322200-93-0
M. Wt: 376.4
InChI Key: GOLDGQJYGBJKIT-UHFFFAOYSA-N
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Description

The compound tert-Butyl 4-[3-fluoro-4-(trifluoromethyl)benzylamino]piperidine-1-carboxylate is a fluorinated piperidine derivative. Fluorinated compounds are of significant interest in drug discovery due to the unique properties imparted by fluorine atoms, such as increased lipophilicity, metabolic stability, and bioavailability. Piperidine derivatives are often used as building blocks in the synthesis of pharmaceuticals, and the introduction of fluorine atoms can enhance their biological activity and pharmacokinetic properties.

Synthesis Analysis

The synthesis of related piperidine derivatives has been reported in several studies. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involved a condensation reaction between carbamimide and 3-fluorobenzoic acid . Another related compound, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, was synthesized through amination of 4-iodo-2-methyl-6-nitroaniline . These methods highlight the versatility of piperidine derivatives in chemical synthesis and their potential as intermediates for various biologically active compounds.

Molecular Structure Analysis

The molecular structure of related piperidine derivatives has been characterized using various techniques. For example, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported, with typical bond lengths and angles for this type of compound . Similarly, the structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was determined using X-ray diffraction and compared with an optimized structure from density functional theory (DFT) calculations .

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions. The compound 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, for example, has been used as a deoxofluorinating agent to convert carboxylic groups to CF3 groups in high yields . This demonstrates the reactivity of tert-butyl substituted piperidine derivatives in fluorination reactions, which is relevant for the synthesis of fluorinated piperidine compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The introduction of tert-butyl and fluorine groups can affect the solubility, thermal stability, and reactivity of these compounds. For instance, polyamides derived from 4-tert-butylcatechol exhibited high thermal stability and were readily soluble in polar solvents . The presence of tert-butyl groups in the piperidine ring can also influence the crystallinity and solubility of the compounds .

Scientific Research Applications

Synthesis and Characterization

  • Intermediate Synthesis : It serves as an intermediate in synthesizing biologically active compounds, such as crizotinib, with a focus on developing efficient synthetic routes and optimizing yields. For instance, a study presented a three-step synthesis process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, achieving a total yield of 49.9% (D. Kong et al., 2016).
  • Crystal Structure : The compound's crystal structure has been analyzed, contributing to a better understanding of its chemical and physical properties. For example, a sterically congested piperazine derivative was prepared, showcasing its potential pharmacological utility (Ashwini Gumireddy et al., 2021).

Pharmaceutical Intermediates

  • Anticancer Drug Development : Certain derivatives are important intermediates for small molecule anticancer drugs, highlighting their role in targeting dysfunctional signaling pathways in cancer (Binliang Zhang et al., 2018).
  • Vandetanib Key Intermediate : The compound has been identified as a key intermediate of Vandetanib, synthesized from piperidin-4-ylmethanol through several steps including acylation, sulfonation, and substitution, with the structures confirmed by MS and 1HNMR (Min Wang et al., 2015).

Biological Evaluation

  • Antibacterial and Anthelmintic Activity : A derivative was screened for its in vitro antibacterial and anthelmintic activity, exhibiting poor antibacterial and moderate anthelmintic activity. This evaluation provides insights into its potential biomedical applications (C. Sanjeevarayappa et al., 2015).

properties

IUPAC Name

tert-butyl 4-[[3-fluoro-4-(trifluoromethyl)phenyl]methylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F4N2O2/c1-17(2,3)26-16(25)24-8-6-13(7-9-24)23-11-12-4-5-14(15(19)10-12)18(20,21)22/h4-5,10,13,23H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLDGQJYGBJKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC(=C(C=C2)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901109436
Record name 1-Piperidinecarboxylic acid, 4-[[[3-fluoro-4-(trifluoromethyl)phenyl]methyl]amino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901109436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-[3-fluoro-4-(trifluoromethyl)benzylamino]piperidine-1-carboxylate

CAS RN

1322200-93-0
Record name 1-Piperidinecarboxylic acid, 4-[[[3-fluoro-4-(trifluoromethyl)phenyl]methyl]amino]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1322200-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-[[[3-fluoro-4-(trifluoromethyl)phenyl]methyl]amino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901109436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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